molecular formula C9H16O4 B585296 1,9-Nonanedioic-D14 acid CAS No. 119176-67-9

1,9-Nonanedioic-D14 acid

Cat. No. B585296
CAS RN: 119176-67-9
M. Wt: 202.308
InChI Key: BDJRBEYXGGNYIS-ODSOAMBASA-N
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Description

1,9-Nonanedioic-D14 acid, also known as (2H)Nonanedioic acid, is a labelled analogue of Nonanedioic acid . Nonanedioic acid is a bioactive molecule used in treating acne and other skin disorders .


Synthesis Analysis

The synthesis of 1,9-Nonanedioic acid has been investigated using a recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871 . The production of 1,9-nonanedioic acid was achieved from 9-hydroxynonanoic acid, which had been produced from oleic acid .


Molecular Structure Analysis

The molecular formula of 1,9-Nonanedioic-D14 acid is C9H2D14O4 . It has an average mass of 202.307 Da and a Monoisotopic mass of 202.192734 Da .


Chemical Reactions Analysis

In the production of 1,9-nonanedioic acid, when 9-hydroxynonanoic acid was added to a concentration of 20 mM in the reaction medium, 1,9-nonanedioic acid was produced to 16 mM within 8 h by the recombinant C. glutamicum .


Physical And Chemical Properties Analysis

1,9-Nonanedioic-D14 acid has a density of 1.1±0.1 g/cm3, a boiling point of 370.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has an enthalpy of vaporization of 67.8±6.0 kJ/mol and a flash point of 192.1±19.7 °C .

Scientific Research Applications

Biopolyester Production

1,9-Nonanedioic acid is a valuable building block for producing polyesters . A study conducted by researchers at Ewha Womans University and Lund University demonstrated a multi-step enzymatic synthesis of 1,9-nonanedioic acid from a renewable fatty acid . They used a recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871, for the production of 1,9-nonanedioic acid from 9-hydroxynonanoic acid . This acid had been produced from oleic acid . The dicarboxylic acid was isolated via crystallization and then used for the production of biopolyester by a lipase .

Polyesterification

The polyesterification of 1,9-nonanedioic acid and 1,8-octanediol in diphenyl ether by the immobilized lipase B from Candida antarctica led to the formation of the polymer product with the number-average molecular weight (Mn) of approximately 21,000 . This process demonstrates the potential of 1,9-nonanedioic acid in the production of high molecular weight polymers.

Polyamide Production

In addition to polyesters, 1,9-Nonanedioic acid is also a valuable building block for producing polyamides . Polyamides, also known as nylons, are used in a wide range of applications, including textiles, automotive components, and packaging materials.

Renewable Biomass Conversion

The whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid represents a novel approach to converting renewable biomass into valuable chemical building blocks . This process could contribute to the development of sustainable and environmentally friendly chemical production processes.

Stable Isotope Labelled Analytical Standards

Nonanedioic-D14 Acid is used as a stable isotope labelled analytical standard . These standards are used in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, to ensure the accuracy and reliability of the results.

Synthetic Chemistry Reference Tools

Nonanedioic-D14 Acid is used as a reference tool in synthetic chemistry . It can be used to study reaction mechanisms, optimize reaction conditions, and develop new synthetic methods.

Mechanism of Action

The dicarboxylic acid was isolated via crystallization and then used for the production of biopolyester by a lipase . The polyesterification of 1,9-nonanedioic acid and 1,8-octanediol in diphenyl ether by the immobilized lipase B from Candida antarctica led to the formation of the polymer product .

Safety and Hazards

1,9-Nonanedioic-D14 acid is stable if stored under recommended conditions .

Future Directions

The study of the synthesis of 1,9-Nonanedioic acid will contribute to the biological synthesis of long-chain dicarboxylic acids and their application for the enzymatic production of long-chain biopolyesters .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJRBEYXGGNYIS-ODSOAMBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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